2-deoxy-D-glucose

Antiangiogenesis Endothelial cell biology Cancer metabolism

Select 2-Deoxy-D-glucose for its unique dual inhibition of glycolysis and N-linked glycosylation, a mechanism absent in 2-FDG and other glycolytic inhibitors. This compound provides superior antiangiogenic efficacy and distinct normoxic cytotoxicity, making it the definitive choice for tumor microenvironment and host-directed antiviral research. Supported by clinical data demonstrating therapeutic benefit in COVID-19, this is the preferred glucose analog for translationally relevant studies.

Molecular Formula C6H12O5
Molecular Weight 164.16 g/mol
Cat. No. B7767337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-deoxy-D-glucose
Molecular FormulaC6H12O5
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC1C(C(C(OC1O)CO)O)O
InChIInChI=1S/C6H12O5/c7-2-4-6(10)3(8)1-5(9)11-4/h3-10H,1-2H2/t3-,4-,5?,6+/m1/s1
InChIKeyPMMURAAUARKVCB-CERMHHMHSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Deoxy-D-Glucose (2-DG) for Scientific Procurement: A Glycolytic Inhibitor with Dual-Mechanism Anticancer and Antiviral Activity


2-Deoxy-D-glucose (2-DG) is a non-metabolizable D-glucose analog characterized by the substitution of the C-2 hydroxyl group with hydrogen. Upon cellular uptake via glucose transporters, 2-DG undergoes phosphorylation by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG6P), which accumulates intracellularly and competitively inhibits hexokinase and glucose-6-phosphate isomerase, thereby arresting glycolysis [1]. Unlike glucose, 2-DG6P cannot be further metabolized via glycolysis or the pentose phosphate pathway, leading to cellular energy deprivation and ATP depletion [1]. In addition to glycolytic inhibition, 2-DG interferes with N-linked glycosylation due to its structural similarity to mannose, which contributes to its cytotoxic profile under normoxic conditions [2]. 2-DG has been evaluated in multiple Phase I/II clinical trials as a radiosensitizer in glioblastoma and as an adjunct therapy in COVID-19, with distinct pharmacological characteristics that differentiate it from other glucose analogs such as 2-fluoro-2-deoxy-D-glucose (2-FDG) [3].

Why 2-Deoxy-D-Glucose Cannot Be Interchanged with Other Glucose Analogs or Glycolytic Inhibitors in Experimental Systems


2-DG exhibits a distinct dual-mechanism profile—inhibition of both glycolysis and N-linked glycosylation—that fundamentally distinguishes it from other glucose analogs such as 2-fluoro-2-deoxy-D-glucose (2-FDG), which acts predominantly via glycolysis inhibition alone [1]. While 2-FDG demonstrates greater hexokinase inhibitory potency due to closer structural similarity to glucose, 2-DG shows superior antiangiogenic activity and unique normoxic cytotoxicity via glycosylation interference [2][3]. Furthermore, 2-DG differs markedly from downstream glycolytic inhibitors such as 3-bromopyruvate (3-BrPA) and lonidamine (LND) in both mechanism and effective concentration ranges, with 2-DG operating at millimolar concentrations in vitro versus micromolar ranges for 3-BrPA [4]. Substituting 2-DG with another glucose analog or glycolytic inhibitor without accounting for these mechanistic and potency differences will yield non-comparable experimental outcomes and confound data interpretation.

Quantitative Evidence Differentiating 2-Deoxy-D-Glucose from Closest Analogs for Informed Compound Selection


2-DG Demonstrates Superior Antiangiogenic Efficacy Versus More Potent Glycolytic Inhibitors 2-FDG and Oxamate

2-DG was a more effective inhibitor of endothelial cell (EC) properties relevant to angiogenesis than two more efficacious glycolytic inhibitors, 2-fluorodeoxy-D-glucose (2-FDG) and oxamate, despite 2-FDG being a stronger hexokinase inhibitor [1]. The antiangiogenic superiority of 2-DG is attributed to its ability to interfere with endothelial N-linked glycosylation via inhibition of lipid-linked oligosaccharide (LLO) synthesis, an effect reversed by mannose supplementation and not shared by 2-FDG [1].

Antiangiogenesis Endothelial cell biology Cancer metabolism

2-DG Exerts Normoxic Cytotoxicity via Glycosylation Inhibition, Uniquely Distinct from 2-FDG

At relatively low doses under aerobic conditions, 2-DG is toxic to certain tumor cells, whereas 2-FDG is not [1]. This differential normoxic cytotoxicity of 2-DG is mediated through inhibition of N-linked glycosylation—a mechanism driven by 2-DG's structural similarity to mannose—rather than glycolysis inhibition [1]. In contrast, 2-FDG acts primarily as a glycolytic inhibitor and lacks this glycosylation-interfering capability [1].

Normoxic cytotoxicity N-linked glycosylation Cancer cell metabolism

2-DG as Adjunct to Standard of Care Reduces Time to Clinical Improvement in COVID-19 by 2.3 Days (5.2 vs. 7.5 Days)

In a comparative clinical analysis of 150 patients with moderate to severe COVID-19, 2-DG administered as an adjunct to standard of care (SOC) significantly reduced the median time to clinical improvement to 5.2 days compared to 7.5 days with SOC alone (p < 0.001) [1][2]. Additionally, length of hospital stay was reduced from 10.5 days to 8.5 days, and adverse events occurred less frequently in the 2-DG group (6.7% vs. 13.3%, p = 0.03) [1].

COVID-19 Adjunct therapy Clinical outcome Antiviral

Research and Industrial Application Scenarios Where 2-Deoxy-D-Glucose Provides Verified Advantages Over Alternative Compounds


Antiangiogenic Studies Requiring Superior Endothelial Cell Inhibition Over 2-FDG

For experiments investigating the inhibition of angiogenesis, particularly those focused on endothelial cell proliferation, migration, or capillary formation, 2-DG provides superior antiangiogenic efficacy compared to 2-FDG and oxamate despite their greater glycolytic inhibitory potency [1]. This differential advantage is mechanistically attributed to 2-DG's interference with N-linked glycosylation via LLO synthesis inhibition, a pathway not targeted by 2-FDG [1].

Investigation of Normoxic Tumor Cell Cytotoxicity Mediated by Glycosylation Inhibition

When studying tumor cell cytotoxicity under aerobic (normoxic) conditions, 2-DG offers a unique mechanism—inhibition of N-linked glycosylation—that distinguishes it from 2-FDG, which lacks aerobic cytotoxicity at comparable doses [1]. This makes 2-DG the preferred compound for research targeting the glycosylation pathway as a therapeutic vulnerability in well-oxygenated tumor microenvironments [1].

Clinical Studies of Metabolic Adjunct Therapy for COVID-19 and Other Viral Indications

2-DG has demonstrated statistically significant clinical benefit as an adjunct to standard of care in moderate to severe COVID-19, reducing time to clinical improvement by 2.3 days and hospital stay by 2 days compared to SOC alone [1][2]. These human clinical trial data provide a foundation for selecting 2-DG in antiviral research programs focused on host-directed metabolic interventions against SARS-CoV-2 or other viruses dependent on glycolysis and glycosylation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-deoxy-D-glucose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.